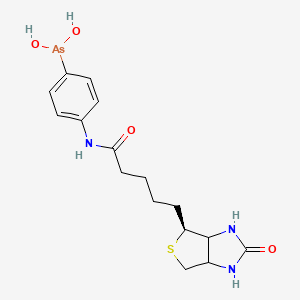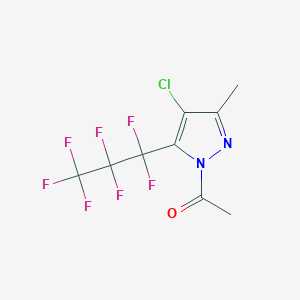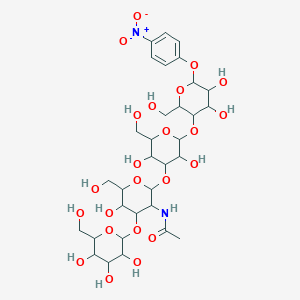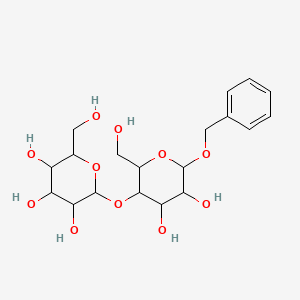
Tyr-gly-gly-phe-leu-arg-lys-arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Tyr-gly-gly-phe-leu-arg-lys-arg” is a peptide composed of eight amino acids: tyrosine, glycine, glycine, phenylalanine, leucine, arginine, lysine, and arginine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.
化学反応の分析
Types of Reactions
Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid side chains can undergo substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitrating agents like tetranitromethane for tyrosine nitration.
Major Products
Oxidation: Dityrosine, nitrotyrosine.
Reduction: Free thiols from disulfide bonds.
Substitution: Phosphorylated or nitrated amino acids.
科学的研究の応用
Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their roles in cellular signaling and protein-protein interactions.
Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects. For example, tyrosine residues can be phosphorylated by kinases, altering the activity of proteins involved in cell signaling.
類似化合物との比較
Similar Compounds
Tyr-gly-gly-phe-met: Another peptide with similar structure but different biological activity.
Tyr-leu-gly-ala-lys: Known for its antioxidant properties.
Uniqueness
“Tyr-gly-gly-phe-leu-arg-lys-arg” is unique due to its specific sequence, which determines its distinct biological functions and interactions. The presence of multiple arginine residues may enhance its binding affinity to negatively charged molecules, such as nucleic acids.
特性
分子式 |
C46H73N15O10 |
|---|---|
分子量 |
996.2 g/mol |
IUPAC名 |
2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C46H73N15O10/c1-27(2)22-35(42(68)59-33(13-8-20-53-45(49)50)40(66)58-32(12-6-7-19-47)41(67)60-34(44(70)71)14-9-21-54-46(51)52)61-43(69)36(24-28-10-4-3-5-11-28)57-38(64)26-55-37(63)25-56-39(65)31(48)23-29-15-17-30(62)18-16-29/h3-5,10-11,15-18,27,31-36,62H,6-9,12-14,19-26,47-48H2,1-2H3,(H,55,63)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,69)(H,70,71)(H4,49,50,53)(H4,51,52,54) |
InChIキー |
GXIGXAWITGVGNI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B15130346.png)
![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)
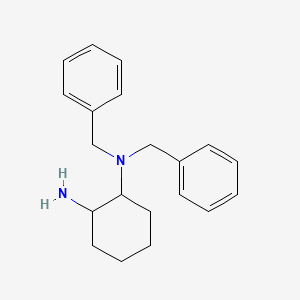

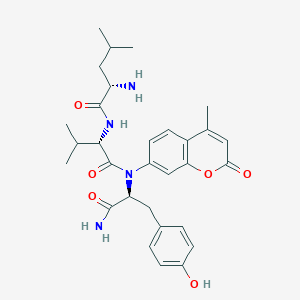
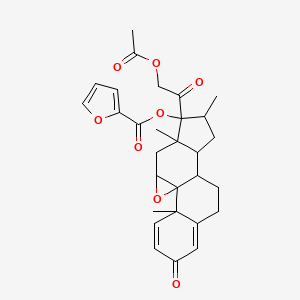
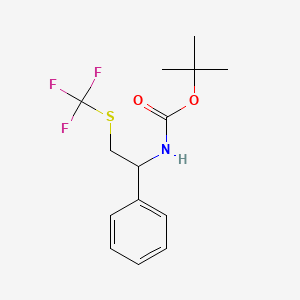
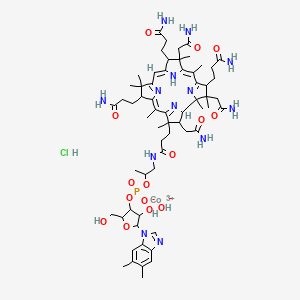
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
